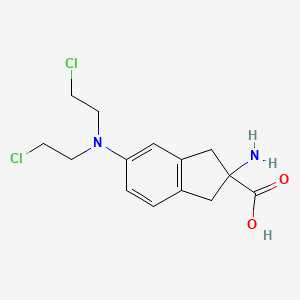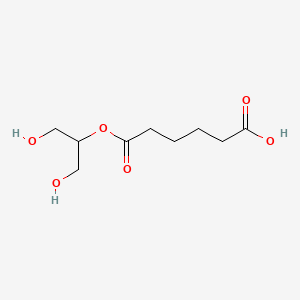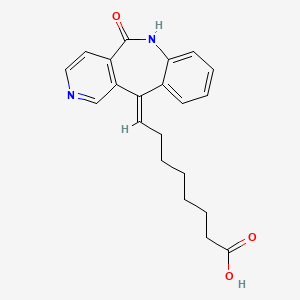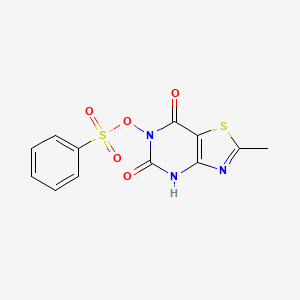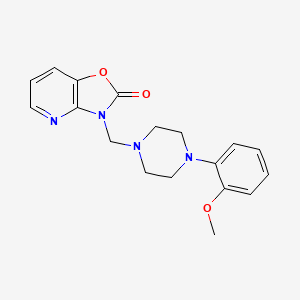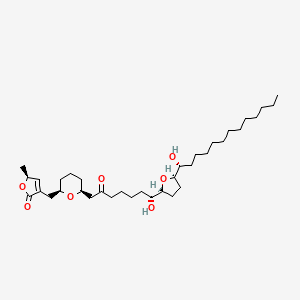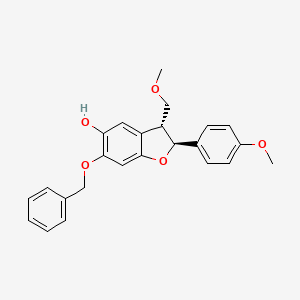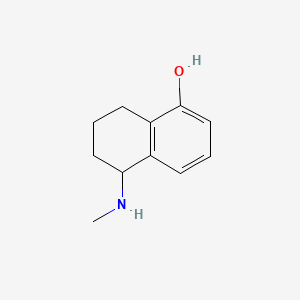
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol is an organic compound that belongs to the class of naphthalenols This compound is characterized by its unique structure, which includes a naphthalene ring system with a methylamino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of 1-naphthol to produce 5,6,7,8-tetrahydro-1-naphthol, which is then reacted with methylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol can be achieved through large-scale catalytic hydrogenation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The subsequent methylation step is carried out using methylamine gas in a high-pressure reactor to ensure efficient conversion and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of fully saturated naphthalenes.
Substitution: Formation of various substituted naphthalenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Similar in structure but lacks the hydroxyl group.
2,3-Cyclohexenopyridine: Another naphthalene derivative with different functional groups.
5,6,7,8-Tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
52373-00-9 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
5-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO/c1-12-10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,7,10,12-13H,2,5-6H2,1H3 |
InChI-Schlüssel |
MKWIVHLQLHTEHV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCCC2=C1C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


